Lipophilicity (logP) Advantage Over N-Alkylated and Morpholine-Linked Benzimidazole-Chalcone Analogs
The target compound possesses a calculated logP of 4.594, which is approximately 1.0–1.5 log units higher than typical N-alkylated benzimidazole-chalcone derivatives bearing morpholine or piperazine side chains [1]. This elevated lipophilicity arises from the absence of a polar N-substituent on the benzimidazole and the presence of the 4-chlorophenyl group on the chalcone terminus. Higher logP correlates with enhanced membrane permeability in cell-based assays but must be balanced against solubility; the tPSA of 60 Ų keeps the compound within the generally accepted drug-like space [1].
| Evidence Dimension | Computed partition coefficient (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 4.594; tPSA = 60 Ų |
| Comparator Or Baseline | N-morpholinopropyl benzimidazole-chalcone (representative analog from Hsieh et al. 2019): estimated logP ~3.0–3.5 (based on addition of morpholine ring); tPSA typically >70 Ų for morpholine-containing analogs. |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.5; lower tPSA by ≥10 Ų |
| Conditions | Computed values from ZINC15 database (target) and structural inference for comparator class. |
Why This Matters
The higher logP and lower tPSA of the target compound predict superior passive membrane permeability compared to more polar morpholine- or piperazine-containing benzimidazole-chalcone analogs, which is a critical consideration when selecting compounds for intracellular target engagement in cell-based screening cascades.
- [1] ZINC15. ZINC8764953 Substance Page. https://zinc15.docking.org/substances/ZINC000008764953/ (accessed 2026-05-10). View Source
